N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a benzodioxine ring fused with a carboxamide group and an ethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxine derivative with an appropriate amine, such as 4-ethylphenylamine, in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethylphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-thioamide
Uniqueness
N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of a benzodioxine ring, carboxamide group, and ethylphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-12-7-9-13(10-8-12)18-17(19)16-11-20-14-5-3-4-6-15(14)21-16/h3-10,16H,2,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWVNSLAZAYGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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